3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Description
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Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-3-31-20-13-14-23-22(15-20)25(27-16-18-9-11-19(30-2)12-10-18)24(17-26-23)32(28,29)21-7-5-4-6-8-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGPZVKMBTXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a derivative of quinoline known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C25H23N2O5S
- Molecular Weight : 449.5 g/mol
Structural Features
| Feature | Description |
|---|---|
| Quinoline Core | Provides a framework for biological activity |
| Benzenesulfonyl Group | Enhances solubility and stability |
| Ethoxy Group | Contributes to lipophilicity |
| Methoxyphenyl Group | Potentially enhances interactions with targets |
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against a variety of bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Data
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The quinoline scaffold is recognized for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Study: Apoptotic Mechanisms
In a study involving human cancer cell lines, treatment with the compound resulted in:
- Increased caspase activity : Indicating the activation of apoptotic pathways.
- DNA fragmentation : A hallmark of apoptosis was observed.
This suggests that the compound may serve as a potential therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
In Vivo Study Findings
In animal models, administration of the compound led to:
- Reduced edema : Inflammation was significantly lower compared to control groups.
- Decreased levels of TNF-alpha and IL-6 : Indicating a reduction in systemic inflammation .
The biological activity of This compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors that modulate inflammatory responses.
- DNA Intercalation : The quinoline moiety allows for intercalation into DNA, disrupting replication and transcription processes.
Scientific Research Applications
The compound is recognized for its potential biological activities, including:
Anticancer Properties
Recent studies have highlighted the anticancer effects of quinoline derivatives, including this compound.
Mechanism of Action:
- The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
Case Studies:
- In vitro studies have demonstrated significant inhibition of growth in various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.
- Structure-activity relationship (SAR) analyses suggest that modifications to the quinoline core can enhance anticancer potency.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, particularly cyclooxygenase (COX) enzymes.
Inhibition Studies:
- In vitro assays indicate substantial inhibition of COX-1 and COX-2, suggesting potential anti-inflammatory properties.
- The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access.
Research Findings
Recent research emphasizes the potential of quinoline derivatives in drug development:
In Vivo Studies:
Animal models have shown promising results in reducing tumor size when treated with this compound.
Toxicity Assessments:
Preliminary toxicity studies indicate a favorable safety profile; however, further investigations are warranted to establish comprehensive safety data.
Q & A
Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and sulfonylation. For example, quinoline derivatives with benzenesulfonyl groups (e.g., 6-fluoro-4-(4-propylbenzenesulfonyl)quinoline) are synthesized via SNAr reactions under reflux with polar aprotic solvents like DMF . Yield optimization depends on:
-
Catalyst selection : Use of Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .
-
Temperature control : Higher yields (61.5–67.8%) observed at 60–80°C for quinoline derivatives .
-
Protecting groups : Ethoxy and methoxy groups require protection during sulfonylation to avoid side reactions .
- Data Table : Comparison of Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Sulfonylation | DMF | None | 80 | 43–67.8 | |
| Aryl coupling | THF | Pd(PPh₃)₄ | 60 | 61.5 |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Key peaks include:
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and benzenesulfonyl protons (δ 7.5–7.9 ppm) .
- ¹³C NMR : Quinoline carbons (δ 140–160 ppm), sulfonyl-attached benzene (δ 125–135 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Example: A related quinoline derivative showed [M+H]+ at m/z 423.1272 (calc. 423.1270) .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodological Answer :
-
Core modifications : Compare analogs with substitutions at the quinoline 3-position (e.g., sulfonyl vs. carbonyl groups) to assess impact on target binding .
-
Functional assays : Use enzyme inhibition assays (e.g., kinase or protease) with IC₅₀ calculations. For example, morpholine-containing quinolines showed sub-µM activity in antimicrobial screens .
-
Computational modeling : Perform docking studies with target proteins (e.g., PfDHODH for antimalarial activity) to predict binding affinities .
- Data Table : Example SAR for Quinoline Derivatives
| R Group | Target Protein | IC₅₀ (µM) | Source |
|---|---|---|---|
| Benzenesulfonyl | PfDHODH | 0.12 | |
| Thiomorpholine | EGFR Kinase | 1.8 |
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Meta-analysis : Compare data across studies (e.g., antibacterial activity of quinolines varies by bacterial strain and efflux pump expression) .
Q. What computational strategies are effective in predicting the ADME/Tox profile of this compound?
- Methodological Answer :
- In silico tools : Use SwissADME or ADMETLab to predict permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions .
- Toxicity alerts : Check for structural red flags (e.g., sulfonamide groups linked to hypersensitivity) .
- Physicochemical properties : Optimize logP (aim for 2–5) and polar surface area (<140 Ų) to enhance bioavailability .
Experimental Design Considerations
Q. How to design a robust in vivo study to evaluate the pharmacokinetics of this compound?
- Methodological Answer :
- Dosing regimen : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodent models to calculate bioavailability .
- Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis .
- Control groups : Include vehicle-treated animals and a reference drug (e.g., chloroquine for antimalarial studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
